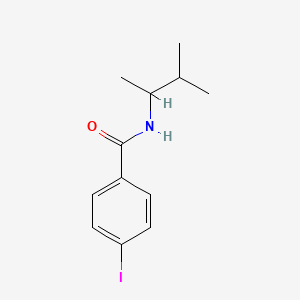

4-iodo-N-(3-methylbutan-2-yl)benzamide

Description

4-Iodo-N-(3-methylbutan-2-yl)benzamide is a substituted benzamide derivative characterized by a para-iodinated benzene ring and a branched alkylamide substituent (3-methylbutan-2-yl). The iodine atom at the 4-position enhances its utility in radiolabeling applications, while the branched alkyl chain may influence solubility and pharmacokinetic properties .

Propriétés

Formule moléculaire |

C12H16INO |

|---|---|

Poids moléculaire |

317.17 g/mol |

Nom IUPAC |

4-iodo-N-(3-methylbutan-2-yl)benzamide |

InChI |

InChI=1S/C12H16INO/c1-8(2)9(3)14-12(15)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |

Clé InChI |

JFVFBURAOMAOPL-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C)NC(=O)C1=CC=C(C=C1)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-methylbutan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with 3-methylbutan-2-amine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of 4-iodo-N-(3-methylbutan-2-yl)benzamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4-iodo-N-(3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

Substitution: Products such as azido or cyano derivatives.

Reduction: Corresponding amines.

Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.

Applications De Recherche Scientifique

4-iodo-N-(3-methylbutan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mécanisme D'action

The mechanism of action of 4-iodo-N-(3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties :

- Molecular Formula: C₁₂H₁₄INO

- Molecular Weight : 347.16 g/mol (calculated from HRMS data) .

- Synthesis : Typically synthesized via coupling reactions using 4-iodobenzoic acid and amines under activating agents like HBTU in DMSO .

Comparison with Structural Analogues

4-Iodo-N-(4-oxobutyl)benzamide (Compound 5)

- Structure : Features a linear 4-oxobutyl substituent instead of the branched 3-methylbutan-2-yl group.

- Synthesis: Prepared via coupling 4-iodobenzoic acid with 4-aminobutyraldehyde diethyl acetal, followed by acidic reduction .

- Applications: Used as a nonradioactive analogue for optimizing radioiodination techniques (e.g., [¹²⁵I] labeling with chloramine-T) .

- Key Difference : The 4-oxobutyl group introduces a ketone functionality, altering polarity and reactivity compared to the branched alkyl chain in the parent compound.

4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide

- Structure : Contains an additional nitro group and iodine at the 2-position of the aniline ring.

- Key Difference : The nitro group enhances electron-withdrawing effects, likely increasing chemical stability and altering binding affinities in biological systems.

4-Iodo-N-(2-phenylethyl)benzamide

- Structure : Substituted with a phenethyl group instead of 3-methylbutan-2-yl.

- Physicochemical Properties :

- Applications: Noted in forensic studies for differentiating benzamide derivatives .

Sigma Receptor Ligands (Piperazine Derivatives)

- Example : [¹²³I]-4-Iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide.

- Structure : Incorporates a piperazine ring and methoxyphenyl group, enabling sigma receptor targeting.

- Applications : Evaluated for SPECT imaging due to high receptor affinity and blood-brain barrier penetration .

- Key Difference : The extended piperazine moiety introduces basicity and hydrogen-bonding capacity, critical for receptor interactions.

Comparative Data Table

*Estimated based on structural complexity.

Research Findings and Implications

- Synthetic Flexibility : The parent compound’s iodine atom allows facile radioiodination, but substituent choice (e.g., branched vs. linear alkyl, aromatic groups) dictates solubility and biological activity .

- Structural Insights : Crystallographic studies (e.g., Mercury CSD software ) highlight how substituents like nitro or iodine influence packing patterns and intermolecular interactions.

- Biological Relevance: Piperazine derivatives demonstrate the importance of nitrogen-rich moieties in enhancing CNS-targeting efficacy, whereas non-polar substituents (e.g., phenethyl) improve forensic detectability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.